2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene
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Overview
Description
2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene is an organic compound characterized by its complex structure, which includes methoxy, dinitro, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene typically involves nitration reactions. For instance, nitration of aromatic compounds like benzene can be achieved using a mixture of nitric acid and sulfuric acid . The reaction conditions, such as temperature and reaction time, are crucial for obtaining the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce different functional groups into the aromatic ring.
Scientific Research Applications
2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to various biological targets. The pathways involved include electron transfer and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2,4-dinitrobenzene: Shares similar functional groups but differs in the position of the nitro groups.
2,4-Dinitrophenol: Another nitro compound with different applications and properties.
Uniqueness
2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62481-71-4 |
---|---|
Molecular Formula |
C16H15N3O7 |
Molecular Weight |
361.31 g/mol |
IUPAC Name |
2-methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C16H15N3O7/c1-16(2,10-4-6-12(7-5-10)17(20)21)11-8-13(18(22)23)15(26-3)14(9-11)19(24)25/h4-9H,1-3H3 |
InChI Key |
AMTKAHDSXMWNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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